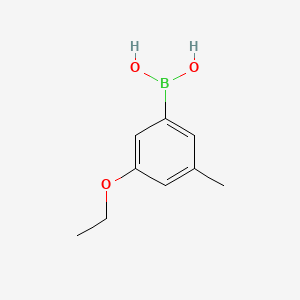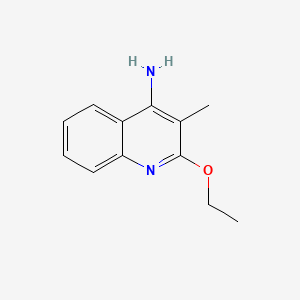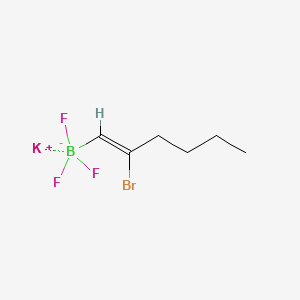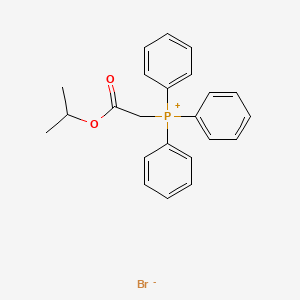
(Isopropyloxycarbonylmethyl)triphenylphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropyloxycarbonylmethyl)triphenylphonium bromide is a chemical compound with the molecular formula C23H24BrO2P and a molecular weight of 443.313 g/mol . It is also known by its alternative name, (2-Isopropoxy-2-oxoethyl) (triphenyl)phosphonium bromide . This compound is characterized by its unique structure, which includes a triphenylphosphonium group and an isopropyloxycarbonylmethyl group.
Preparation Methods
The synthesis of (Isopropyloxycarbonylmethyl)triphenylphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(Isopropyloxycarbonylmethyl)triphenylphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Isopropyloxycarbonylmethyl)triphenylphonium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium salts and related compounds.
Biology: It is employed in biochemical studies to investigate the role of phosphonium groups in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Isopropyloxycarbonylmethyl)triphenylphonium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(Isopropyloxycarbonylmethyl)triphenylphonium bromide can be compared with other similar compounds, such as:
(Methoxycarbonylmethyl)triphenylphonium bromide: This compound has a methoxy group instead of an isopropyloxy group.
(Ethoxycarbonylmethyl)triphenylphonium bromide: This compound has an ethoxy group instead of an isopropyloxy group.
The uniqueness of this compound lies in its specific isopropyloxycarbonylmethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQXTVARTZOJTD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
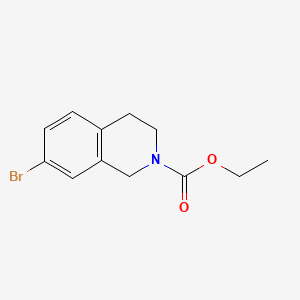
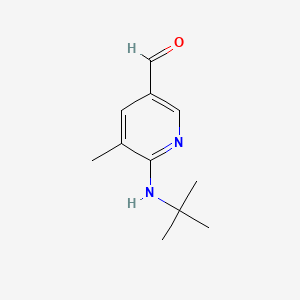
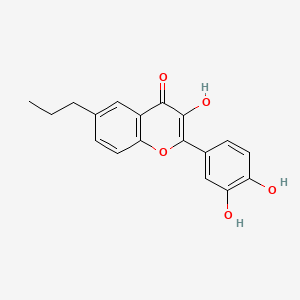
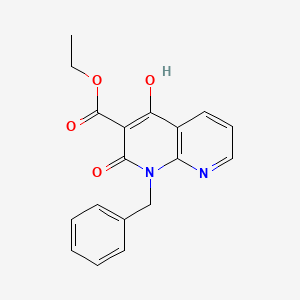
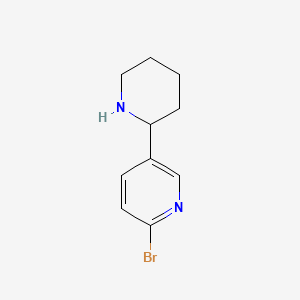

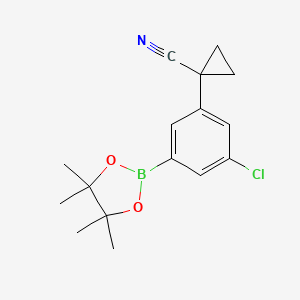
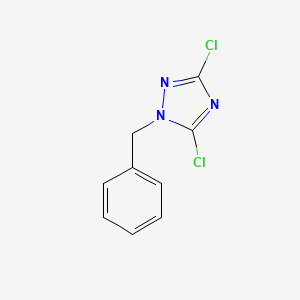
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
